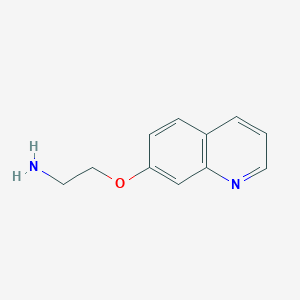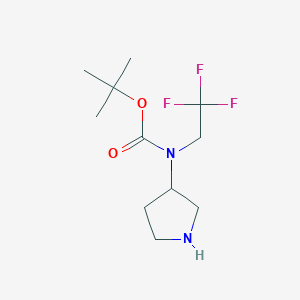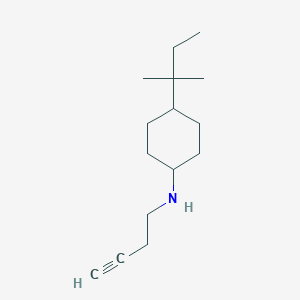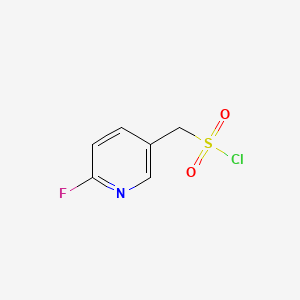
(6-Fluoropyridin-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoropyridin-3-yl)methanesulfonyl chloride is an organosulfur compound that contains a fluoropyridine ring substituted with a methanesulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines as starting materials, which can be synthesized through various fluorination reactions . The methanesulfonyl chloride group can then be introduced using reagents such as methanesulfonyl chloride (mesyl chloride) under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for (6-Fluoropyridin-3-yl)methanesulfonyl chloride may involve large-scale fluorination and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Fluoropyridin-3-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and transition metal catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
(6-Fluoropyridin-3-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluoropyridine and methanesulfonyl groups into target molecules.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and properties.
Mecanismo De Acción
The mechanism of action of (6-Fluoropyridin-3-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-fluoropyridin-3-yl)methanesulfonyl chloride: This compound is similar in structure but contains a bromine atom instead of a fluorine atom.
(6-Chloropyridin-3-yl)methanesulfonyl chloride: This compound has a chlorine atom in place of the fluorine atom.
Uniqueness
(6-Fluoropyridin-3-yl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. Additionally, the fluorine atom can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H5ClFNO2S |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
(6-fluoropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-5-1-2-6(8)9-3-5/h1-3H,4H2 |
Clave InChI |
IPIQZKJFIJLCQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CS(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


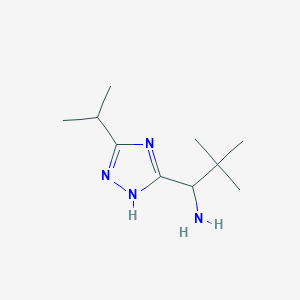

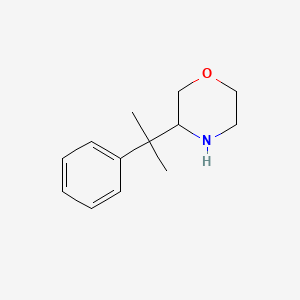
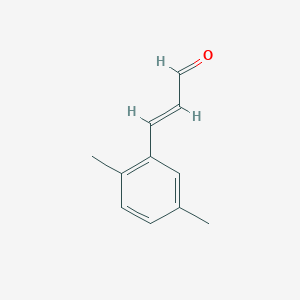
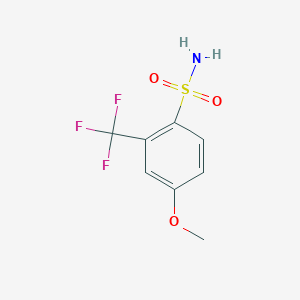

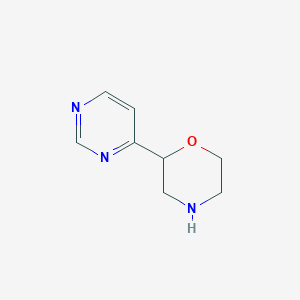
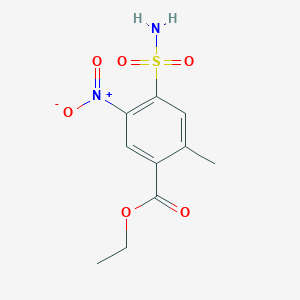
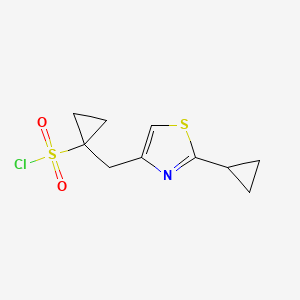
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)
